4-Amino-4'-methylstilbene
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Overview
Description
4-Amino-4’-methylstilbene is a derivative of stilbene, a compound known for its biological activity and presence in various plant species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-methylstilbene typically involves the reaction of 4-nitrobenzyl bromide with 4-nitrobenzaldehyde to form 4,4’-dinitrostilbene. This intermediate is then reduced using tin(II) chloride to yield 4,4’-diaminostilbene .
Industrial Production Methods: Industrial production methods for 4-Amino-4’-methylstilbene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4’-methylstilbene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: Amines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin(II) chloride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted stilbenes and quinones, depending on the specific reaction conditions .
Scientific Research Applications
4-Amino-4’-methylstilbene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other biologically active stilbene derivatives.
Biology: Research has shown its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-4’-methylstilbene involves its interaction with cellular pathways and molecular targets. It has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins within the cell .
Comparison with Similar Compounds
Resveratrol: A well-known stilbene derivative with antioxidant and anticancer properties.
Pterostilbene: Similar to resveratrol but with better bioavailability and potency.
Combretastatin A-4: Known for its antimitotic and antineoplastic properties.
Uniqueness: 4-Amino-4’-methylstilbene is unique due to its specific amino and methyl substitutions, which confer distinct biological activities and chemical reactivity compared to other stilbene derivatives .
Properties
CAS No. |
7314-08-1 |
---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-[(E)-2-(4-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,16H2,1H3/b7-6+ |
InChI Key |
IYLUPPNUGBEWFI-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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